molecular formula C8H11NO B12411704 4-Methoxybenzylamine-d3

4-Methoxybenzylamine-d3

Cat. No.: B12411704
M. Wt: 140.20 g/mol
InChI Key: IDPURXSQCKYKIJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzylamine-d3 is a deuterium-labeled compound, specifically a deuterated form of 4-Methoxybenzylamine. This compound is often used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium atoms replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the compound.

Preparation Methods

4-Methoxybenzylamine-d3 can be synthesized from p-Anisaldehyde through a series of chemical reactions. The synthetic route typically involves the reduction of p-Anisaldehyde to 4-Methoxybenzyl alcohol, followed by conversion to 4-Methoxybenzylamine. The deuterium labeling is achieved by using deuterated reagents during the synthesis .

Chemical Reactions Analysis

4-Methoxybenzylamine-d3 undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxybenzylamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methoxybenzylamine-d3 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This helps in understanding the metabolic pathways and molecular targets of the compound .

Comparison with Similar Compounds

4-Methoxybenzylamine-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

This compound stands out due to its enhanced stability and traceability in scientific research, making it a valuable tool in various fields.

Properties

Molecular Formula

C8H11NO

Molecular Weight

140.20 g/mol

IUPAC Name

[4-(trideuteriomethoxy)phenyl]methanamine

InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3/i1D3

InChI Key

IDPURXSQCKYKIJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)CN

Canonical SMILES

COC1=CC=C(C=C1)CN

Origin of Product

United States

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